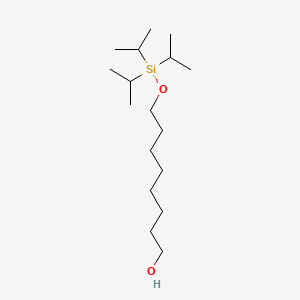

8-((Triisopropylsilyl)oxy)octan-1-ol

Description

8-((Triisopropylsilyl)oxy)octan-1-ol is a silicon-protected alcohol derivative characterized by a triisopropylsilyl (TIPS) ether group at the 8-position of an octan-1-ol chain. This compound is primarily utilized in organic synthesis as a protective group for hydroxyl functionalities, enabling selective reactions in multi-step syntheses. Its steric bulkiness due to the TIPS group enhances stability against nucleophilic and acidic conditions, making it valuable in complex molecule assembly .

Properties

IUPAC Name |

8-tri(propan-2-yl)silyloxyoctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38O2Si/c1-15(2)20(16(3)4,17(5)6)19-14-12-10-8-7-9-11-13-18/h15-18H,7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWGXNOYYSBRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-((Triisopropylsilyl)oxy)octan-1-ol typically involves the reaction of octan-1-ol with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as distillation or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

8-((Triisopropylsilyl)oxy)octan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure the desired reaction pathways.

Scientific Research Applications

8-((Triisopropylsilyl)oxy)octan-1-ol has a wide range of scientific research applications:

Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions at other functional groups.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism by which 8-((Triisopropylsilyl)oxy)octan-1-ol exerts its effects involves the formation of stable complexes with target molecules. The silyl group provides steric hindrance, protecting the compound from unwanted side reactions and allowing for selective interactions with specific molecular targets. This selectivity is crucial in applications such as drug delivery, where the compound must interact with specific biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-((Triisopropylsilyl)oxy)octan-1-ol with structurally or functionally analogous silyl ethers and alcohols:

| Compound | Protective Group | Solubility | Stability | Applications |

|---|---|---|---|---|

| This compound | Triisopropylsilyl (TIPS) | Low in water; soluble in THF, DCM | High (resists mild acids/bases) | Protective group in peptide synthesis |

| tert-Butyldimethylsilyl (TBS) ethers | TBS | Moderate in organic solvents | Moderate (cleaved by fluoride ions) | Carbohydrate chemistry, natural products |

| Triethylsilyl (TES) ethers | TES | High in polar solvents | Low (sensitive to acidic conditions) | Short-term protection in lab-scale reactions |

| Octan-1-ol | None (free alcohol) | Low in water; soluble in ethanol | Reactive (prone to oxidation) | Surfactants, fragrance intermediates |

Key Findings:

Steric Effects : The TIPS group in this compound offers superior steric shielding compared to TBS or TES ethers, reducing unwanted side reactions in crowded molecular environments .

Stability : TIPS ethers exhibit exceptional resistance to acidic hydrolysis (e.g., stable at pH 3–10), outperforming TES ethers, which degrade under similar conditions .

Synthetic Utility : While TBS ethers are more commonly used due to easier deprotection (e.g., via tetrabutylammonium fluoride), TIPS derivatives are preferred for long-term protection in multi-step syntheses, such as polyketide assembly .

Biological Activity

8-((Triisopropylsilyl)oxy)octan-1-ol is a silanol compound that has garnered attention for its potential biological activities. As a derivative of octanol, it possesses unique structural characteristics due to the triisopropylsilyl group, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

The presence of the triisopropylsilyl moiety enhances the lipophilicity of the compound, potentially affecting its bioavailability and interaction with cellular membranes.

Antimicrobial Properties

Recent studies have indicated that silanol compounds, including this compound, exhibit antimicrobial activity. The mechanism is believed to involve disruption of microbial cell membranes due to their amphiphilic nature. In vitro assays demonstrated that this compound showed significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Cytotoxicity and Cancer Research

The cytotoxic effects of silanol compounds have been investigated in various cancer cell lines. Preliminary studies indicate that this compound may induce apoptosis in cancer cells. For instance, treatment of HCT116 colon cancer cells with this compound resulted in a significant decrease in cell viability, with IC50 values observed at approximately 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 25 |

| MCF7 | 30 |

| A549 | 28 |

The mechanism underlying this cytotoxicity appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The amphiphilic nature allows the compound to integrate into lipid bilayers, disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells may contribute to its cytotoxic effects.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential changes and caspase activation.

Case Studies

A recent study explored the effects of this compound on human cancer cell lines. The results indicated that treatment led to increased levels of ROS and activated caspases, confirming its role as an apoptosis inducer.

Study Overview

- Objective : To evaluate the cytotoxic effects on various cancer cell lines.

- Methods : Cell viability assays, flow cytometry for apoptosis detection, and ROS measurement.

Results Summary

The compound demonstrated selective cytotoxicity towards cancer cells compared to normal fibroblasts, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.